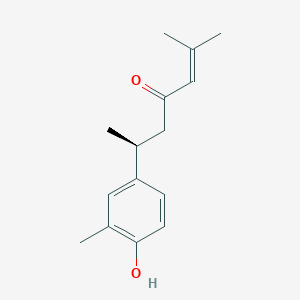

6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one

Overview

Description

Synthesis Analysis

The synthesis of related bioactive diarylheptanoids involves key steps such as Wittig olefination, hydrolytic kinetic resolution, and olefin cross-metathesis reaction. These methods have been successfully applied to synthesize compounds starting from 4-hydroxybenzaldehyde, indicating a potential pathway for synthesizing the compound (J. Kashanna et al., 2012).

Molecular Structure Analysis

The molecular structure has been characterized by techniques such as X-ray single crystal diffraction and density functional theory (DFT) calculations. These studies provide detailed insights into the compound's geometry, confirming its structural integrity and offering a basis for further chemical analysis (A. Barakat et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include esterification, Schiff base formation, and cyclization, demonstrating the compound's reactivity and potential for further chemical manipulation. These reactions are crucial for synthesizing various structurally related molecules, indicating the versatility of the compound in synthetic chemistry (P. K. Mahata et al., 2003).

Physical Properties Analysis

The physical properties, including crystallization patterns and molecular geometry, have been thoroughly studied. These studies offer valuable data on the compound's stability, crystal packing, and intermolecular interactions, crucial for understanding its behavior in different environments (M. Kaur et al., 2012).

Scientific Research Applications

Non-cytotoxic Compounds with Mild Antibacterial Activity : Enaminones, including derivatives similar to the compound , have been synthesized and shown to be non-cytotoxic with mild or no antibacterial activity. The presence of a hydroxy group in the ortho position combined with a methyl group on the same aromatic ring significantly impacts biological activities (Cindrić et al., 2018).

Asymmetric Induction in Organic Synthesis : Research has demonstrated effective 1,6-asymmetric induction in reactions involving compounds structurally related to "6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-EN-4-one," specifically in reactions with aldehydes (Stanway & Thomas, 1995).

Spectral and Structural Studies of Azo-Enamine Tautomers : Spectral and structural studies have been conducted on novel azo-enamine tautomers, providing insights into their properties and applications in fields such as dye synthesis and molecular structure analysis (Gözel et al., 2014).

Palladium-Mediated Organic Synthesis : The compound has been used in palladium-mediated cyclization reactions, demonstrating its utility in organic synthesis and the formation of complex molecular structures (Han & Widenhoefer, 2007).

Thermotropic Dendrimers : Research on "Willowlike" thermotropic dendrimers, which are branched polymers with specific thermal properties, includes the use of related compounds for the synthesis and characterization of these materials (Percec et al., 1994).

Stereocontrol in Chemical Reactions : The compound has been used in reactions demonstrating effective stereocontrol, which is crucial for the synthesis of complex organic molecules with specific spatial configurations (Maccormick & Thomas, 2006).

Natural Product Synthesis and Antitumor Activity : Research includes the synthesis of new derivatives of griseofulvin, a known antifungal agent, demonstrating potential applications in antitumor and antimicrobial activities (Xia et al., 2011).

Liquid Crystal Dendrimeric Polymers : The synthesis and characterization of liquid crystalline dendrimeric polymers, using compounds structurally related to the one , have been explored for their unique properties and potential applications (Percec & Kawasumi, 1992).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(6S)-6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)7-14(16)9-11(3)13-5-6-15(17)12(4)8-13/h5-8,11,17H,9H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJADFSTHKILPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)CC(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)CC(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.